4-Hydroxypentanoate

Pharmacology Receptor Binding GHB receptor

4-Hydroxypentanoate (GHV) offers unmatched selectivity for discriminating GHB receptor-mediated from GABA(B)-mediated effects—a resolution unattainable with GHB itself. As a chiral C5 monomer, it enables P(3HB-co-3HV-co-4HV) terpolymers with crystallinity reduced to 40–46%, eliminating the brittleness of 3HV-only PHAs. Specify salt form (free acid CAS 13532-37-1 or sodium salt CAS 56279-37-9) and enantiomeric purity. The validated chemoenzymatic cascade delivers (R)-4-hydroxypentanoic acid in continuous flow without racemic resolution. Strictly for R&D; verify regulatory compliance before ordering.

Molecular Formula C5H9O3-
Molecular Weight 117.12 g/mol
Cat. No. B1260314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxypentanoate
Synonyms4-hydroxyvalerate
4-hydroxyvaleric acid
4-Me-GHB
gamma-methyl-gamma-hydroxybutyric acid
Molecular FormulaC5H9O3-
Molecular Weight117.12 g/mol
Structural Identifiers
SMILESCC(CCC(=O)[O-])O
InChIInChI=1S/C5H10O3/c1-4(6)2-3-5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/p-1
InChIKeyFMHKPLXYWVCLME-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxypentanoate for Research and Industrial Procurement: Compound Class, Key Identifiers, and Core Characteristics


4-Hydroxypentanoate (syn. γ-hydroxyvalerate, GHV, 4-methyl-GHB) is a 5-carbon, straight-chain hydroxy monocarboxylic acid belonging to the 4-hydroxyalkanoate family [1]. With a molecular formula of C₅H₁₀O₃ (free acid, MW 118.13 g/mol) and a chiral center at C4, it exists as a pair of enantiomers, the (R)-form being the primary product of metabolic reduction and certain chemoenzymatic syntheses [1][2]. The compound is encountered as a drug-of-abuse metabolite, a monomer for polyhydroxyalkanoate (PHA) biopolymers, and a chiral building block, necessitating specification of salt form, enantiomeric purity, and end-use application during procurement [3].

Why Interchanging 4-Hydroxypentanoate with 4-Hydroxybutyrate or Other Hydroxyalkanoates Fails in Critical Applications


4-Hydroxypentanoate is frequently mis-specified as a direct substitute for 4-hydroxybutyrate (GHB) in pharmacological studies or for 3-hydroxyvalerate (3HV) in biopolymer synthesis. However, the additional methyl group at C4 fundamentally alters receptor binding, metabolic fate, and polymer crystallinity. Even within the 4-hydroxyalkanoate sub-class, the pentanoate (C5) backbone produces markedly different pharmacological potency, toxicity, and thermal behavior compared to the butanoate (C4) or hexanoate (C6) analogs [1][2]. Regioisomeric substitution (e.g., 3-hydroxyvalerate) similarly yields polymers with higher crystallinity and slower crystallization kinetics, making class-level interchange impossible without compromising target material properties [2].

Quantitative Differential Evidence for 4-Hydroxypentanoate: Comparator-Backed Data for Procurement Decisions


GHB Receptor Affinity: 2-Fold Lower Binding Than 4-Hydroxybutyrate (GHB)

In radioligand binding assays using [³H]NCS-382, a selective GHB receptor ligand, 4-hydroxypentanoate (GHV) completely displaced the radioligand but with approximately 2-fold lower affinity than 4-hydroxybutyrate (GHB) [1]. At a concentration 20-fold higher than that required for GHB receptor displacement, GHV did not markedly displace [³H]GABA from GABA(B) receptors, indicating a distinct selectivity profile versus GHB [1].

Pharmacology Receptor Binding GHB receptor NCS-382

In Vivo Lethality: 50% Lethal Dose (LD₅₀) Exceeds Maximal Behavioral Effect Dose

In rats, a dose of 5600 mg/kg GHV produced 50% lethality, yet this same dose evoked less-than-maximal catalepsy and ataxia [1]. In contrast, GHB induces maximal behavioral effects at doses well below its lethal threshold, indicating that GHV possesses a narrower safety margin [1].

Toxicology In Vivo LD50 Sedation Ataxia

PHA Copolymer Crystallinity: 4-Hydroxyvalerate Reduces Crystallinity by 30 % vs. 3-Hydroxyvalerate Copolymers

Terpolymers incorporating 4-hydroxyvalerate (4HV), P(3HB-co-3HV-co-4HV), exhibit a crystallinity degree of 40–46 %, compared with 58–66 % for the 4HV-free P(3HB-co-3HV) copolymer [1]. This ~30 % reduction in crystalline fraction directly translates into lower brittleness and improved melt processability [1].

Polymer Chemistry PHAs Crystallinity Thermal Properties Bioplastics

Spherulite Growth Rate Enhanced 3 to 4-Fold by 4-Hydroxyvalerate Incorporation

During isothermal melt crystallization, the maximum spherulite growth rate (Gmax) for P(3HB-co-3HV-co-4HV) terpolymers reached 1.6–2.0 µm/min, compared with 0.52 µm/min for the P(3HB-co-3HV) copolymer [1]. This 3- to 4-fold acceleration in crystallization speed has direct consequences for cycle time in injection molding and fiber spinning operations [1].

Crystallization Kinetics Spherulite Growth PHA Processing Melt Crystallization

Enantioselective Chemoenzymatic Access to (R)-4-Hydroxypentanoic Acid

A heterogeneous chemoenzymatic cascade couples a gold catalyst with an (R)-selective ketoreductase from Lactobacillus kefir to produce (R)-4-hydroxypentanoic acid in continuous flow. The process is described as possessing 'exquisite enantioselectivity' [1]; a separate study using bakers' yeast oxidoreductases similarly demonstrated enantioselective reduction of 4-oxopentanoate to (S)-4-hydroxypentanoate [2].

Chemoenzymatic Synthesis Enantioselectivity Flow Chemistry Ketoreductase

Metabolic Fate Divergence: CoA Trapping and Propionyl-CoA Catabolism Distinct from 4-Hydroxybutyrate

In perfused rat livers, 4-hydroxypentanoate is metabolized via three parallel β-oxidation pathways to propionyl-CoA and acetyl-CoA, accompanied by substantial CoA trapping in 4-hydroxypentanoyl-CoA and the novel intermediate 4-phosphopentanoyl-CoA [1]. Ethanol co-administration increased 4-phosphopentanoyl-CoA concentration 6-fold [1]. This CoA sequestration mechanism is not observed with 4-hydroxybutyrate, which enters the TCA cycle primarily via succinate [2].

Metabolism β-Oxidation CoA Trapping Liver Perfusion Toxicity Mechanism

Highest-Value Application Scenarios for 4-Hydroxypentanoate Based on Quantified Differentiation Evidence


GHB Receptor Pharmacology Studies Requiring Reduced Affinity and GABA(B)-Sparing Profiles

The 2-fold lower affinity at the GHB receptor and >20-fold selectivity over GABA(B) receptors make 4-hydroxypentanoate the preferred probe for experiments seeking to differentiate GHB receptor-mediated effects from GABA(B)-mediated effects, a resolution not achievable with GHB itself [1]. Dosing must account for the 5600 mg/kg LD₅₀ in rodents and the dissociation between lethality and behavioral efficacy [1].

Flexible, Low-Crystallinity Biopolyester Manufacturing via 4HV-Containing Terpolymer Resins

Specifying P(3HB-co-3HV-co-4HV) terpolymers enables a crystallinity reduction from 58–66 % to 40–46 %, directly addressing the brittleness limitation of 3HV-only PHAs and facilitating melt processing into films, fibers, and injection-molded articles [2]. The 3- to 4-fold acceleration in spherulite growth supports shorter cycle times in automated manufacturing [2].

Metabolic Toxicology Models of CoA Sequestration and Ethanol-Drug Interaction

The unique CoA trapping cascade, including 6-fold ethanol-stimulated accumulation of 4-phosphopentanoyl-CoA, positions 4-hydroxypentanoate as a model substrate for studying drug-ethanol metabolic interactions and CoA depletion toxicity, a paradigm that cannot be replicated with 4-hydroxybutyrate [3].

Continuous-Flow Asymmetric Synthesis of Chiral γ-Hydroxy Acids

The validated chemoenzymatic cascade using immobilized gold and (R)-selective ketoreductase from Lactobacillus kefir provides a single-enantiomer (R)-4-hydroxypentanoic acid output in continuous flow, offering a scalable, metal-enzyme hybrid route that avoids the racemic resolutions required by traditional chemical synthesis [4].

Quote Request

Request a Quote for 4-Hydroxypentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.